2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Overview
Description
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Mechanism of Action
Target of Action
The compound, also known as 2-(methylsulfanyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)pyridine-3-carboxamide, is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation .
Mode of Action
The compound interacts with its target, EZH2, inhibiting its function . This inhibition can lead to changes in gene expression, potentially affecting the proliferation of cells .
Biochemical Pathways
The inhibition of EZH2 by the compound affects the histone methylation pathway . This can lead to changes in chromatin structure and subsequently, gene expression . The downstream effects of this can include reduced cell proliferation .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It has been observed to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions .
Preparation Methods
The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methylthio group: This step involves the substitution reaction where a methylthio group is introduced to the core structure.
Attachment of the nicotinamide moiety: This final step involves coupling the nicotinamide group to the thienopyrimidine core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, with research indicating its ability to inhibit certain cancer cell lines.
Biological Research: The compound is used to investigate biological pathways and molecular targets, particularly in the context of enzyme inhibition and cellular signaling.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar compounds to 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide include other thienopyrimidine derivatives, such as:
- 1-[2-(aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-22-14-10(3-2-5-17-14)13(20)16-6-7-19-9-18-11-4-8-23-12(11)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCNIXKQJAFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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